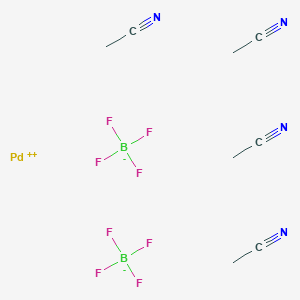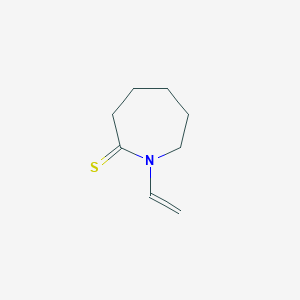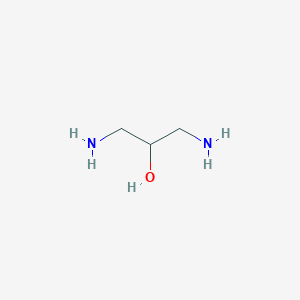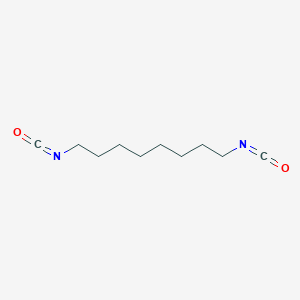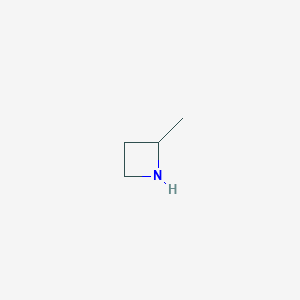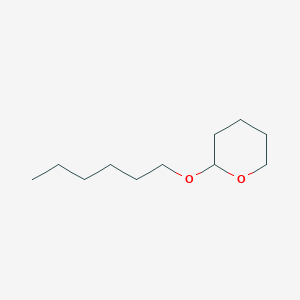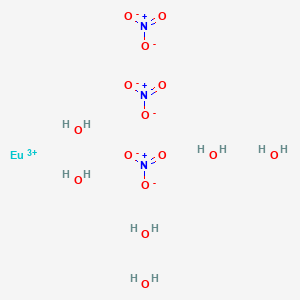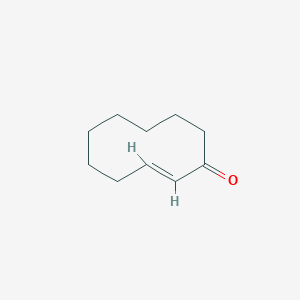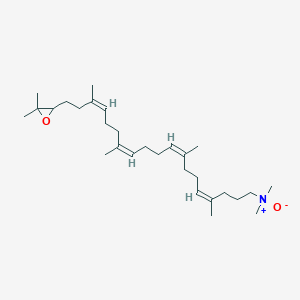
Nereistoxin oxalate
Vue d'ensemble
Description
Nereistoxin oxalate (NTX) is a polyether compound that has been used in scientific research for over a century. It is a powerful neurotoxin that has been used in a variety of experiments, from studies of neuronal development to the elucidation of the mechanisms of action of drugs and other compounds. NTX has been shown to be a potent inhibitor of neuronal activity, and has been used to study the effects of drugs and other compounds on the nervous system. NTX has also been used to study the effects of environmental toxins on the nervous system.
Applications De Recherche Scientifique
Détection des insecticides
L'oxalate de nereistoxine (NRT) et ses insecticides apparentés sont largement utilisés dans la gestion des ravageurs agricoles en raison de leur faible toxicité et de leur forte activité insecticide . Cependant, la surutilisation et/ou la mauvaise utilisation de ces insecticides ont soulevé des inquiétudes quant à la sécurité alimentaire, aux problèmes environnementaux et à la santé humaine . Par conséquent, une méthode de détection des insecticides apparentés au NRT à des niveaux de trace est particulièrement importante. Des structures organiques covalentes dopées aux points quantiques dans un réseau moléculaire imprimé (COF dopées aux points quantiques@MIP) ont été développées pour la détection de l'insecticide apparenté au NRT dans l'eau du robinet . Cette méthode est simple, respectueuse de l'environnement, peu coûteuse et pratique .
Recherche neurologique
L'oxalate de nereistoxine a été utilisé dans la recherche neurologique, en particulier pour étudier les actions sur un récepteur/canal ionique de l'acétylcholine du SNC chez le cafard Periplaneta Americana . À faibles concentrations, le NRT a induit un blocage partiel dépendant de la dose de la transmission aux synapses afférentes céréales, des neurones géants dans le ganglion abdominal terminal (A6) du cafard . Cette recherche fournit de précieux éclaircissements sur le mécanisme d'action de cette neurotoxine naturelle des invertébrés .
Réactif chimique
L'oxalate de nereistoxine est également utilisé comme réactif chimique standard dans diverses applications de recherche . Il est fabriqué et distribué uniquement à des fins de recherche .
Chimie analytique
Dans le domaine de la chimie analytique, l'oxalate de nereistoxine est utilisé dans l'analyse par chromatographie liquide haute performance (CLHP) et la détection électrochimique. <a data-citationid="b30d6b08-34b4-6d31-8760-5e37e27342d0-30-group" h="ID=SERP,50
Mécanisme D'action
Target of Action
Nereistoxin Oxalate primarily targets the nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound acts by blocking the nAChR . At higher concentrations, depolarization of the postsynaptic membrane and axonal depolarization are observed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the nAChR, this compound disrupts the normal functioning of this pathway, leading to a decrease in the transmission of signals in the nervous system .
Result of Action
The primary result of this compound’s action is a disruption in the transmission of signals in the nervous system . This is due to its blocking effect on the nAChR, which leads to a decrease in synaptic transmission . At higher concentrations, this compound can cause depolarization of the postsynaptic membrane and axonal depolarization .
Safety and Hazards
Orientations Futures
Although nereistoxin insecticides are banned for animal husbandry operations, they are still used because of their high insecticidal activities. Therefore, a reliable residue analysis method for the simultaneous detection of cartap, bensultap, thiocyclam, and nereistoxin in foods of animal origins was developed .
Analyse Biochimique
Biochemical Properties
Nereistoxin Oxalate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to induce aggregation of gold nanoparticles, which is a result of electrostatic interactions and strong Au–S covalent bonds . This interaction provides a basis for the visual and colorimetric determination of total this compound-related insecticide residues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
N,N-dimethyldithiolan-4-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.C2H2O4/c1-6(2)5-3-7-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWFFMDTBCNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CSSC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936786 | |
| Record name | Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1631-52-3 | |
| Record name | Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nereistoxin Oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Nereistoxin interact with nicotinic acetylcholine receptors, and what is the analytical method used to study this interaction?
A1: Nereistoxin acts as a potent antagonist of nicotinic acetylcholine receptors, effectively blocking cholinergic transmission []. While the exact mechanism remains unclear, several hypotheses are proposed. One possibility is that Nereistoxin undergoes in vivo reduction to dihydronereistoxin, which then targets a disulfide bond within the acetylcholine binding region of the receptor []. Alternatively, Nereistoxin might compete directly with acetylcholine for binding or exert its effects due to the presence of dihydronereistoxin as an impurity in commercially available Nereistoxin oxalate [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



